molecular formula C7H15N3O2 B3339424 N'-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide CAS No. 1017020-71-1

N'-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide

Cat. No. B3339424
CAS RN: 1017020-71-1
M. Wt: 173.21 g/mol
InChI Key: CNIZCAPLERLENN-UHFFFAOYSA-N
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Description

“N’-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide” is a chemical compound with the CAS Number: 1017020-71-1 . It has a molecular weight of 173.21 . The IUPAC name for this compound is (1Z)-N’-hydroxy-2-(4-hydroxy-1-piperidinyl)ethanimidamide .


Molecular Structure Analysis

The InChI code for “N’-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide” is 1S/C7H15N3O2/c8-7(9-12)5-10-3-1-6(11)2-4-10/h6-7,11H,1-5,8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“N’-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide” is a powder at room temperature .

Scientific Research Applications

Synthesis and Complex Formation

N'-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide is utilized in the synthesis of new vic-dioxime complexes, demonstrating its potential in forming mononuclear complexes with metals such as Co(II), Ni(II), and Cu(II). Co(II) complexes exhibit octahedral coordination, while Ni(II) and Cu(II) complexes are square planar. Zn(II) complexes, in contrast, are tetrahedral with a unique coordination involving a chloride ion and a water molecule. This chemical's ability to form complexes with different geometries highlights its versatility in coordination chemistry and potential applications in materials science and catalysis (Canpolat & Kaya, 2005).

Novel Reductive Amination Process

It serves as a precursor in innovative synthetic routes, notably in the reductive amination of nitriles. This process yields 5-hydroxypiperidinone-derived N,N-acetals, showcasing the chemical's role in synthesizing biologically active compounds. Such methodologies open new avenues for pharmaceutical development and synthesis of complex organic molecules (Vink et al., 2003).

Metal-Organic Frameworks (MOFs)

The chemical is instrumental in creating metal-organic frameworks (MOFs), such as those incorporating silver metal centers linked by nitrogen atoms. These MOFs, characterized by their 3D network structures, are explored for potential applications in energetic materials, showcasing the compound's utility in designing new materials with specific functionalities (Yang & Lu, 2017).

Stereodivergent Synthetic Routes

This compound facilitates stereodivergent synthesis routes, particularly towards functionalized 4-hydroxypiperidines. By enabling the production of enantiopure starting materials and their subsequent functionalization, this compound contributes to the synthesis of highly functionalized piperidin-2-ones. Such capabilities are crucial for developing pharmaceuticals with specific stereochemical requirements (Vink et al., 2002).

Ligand for NMDA Receptor Antagonists

Its derivatives have been identified as potent NR2B subunit-selective antagonists of the NMDA receptor, indicating its potential in neuropharmacology. Structural modifications of the compound lead to the development of derivatives with low nanomolar activity and effectiveness in in vivo models. Such research underscores the compound's significance in creating new therapeutic agents for neurological disorders (Borza et al., 2007).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

N'-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2/c8-7(9-12)5-10-3-1-6(11)2-4-10/h6,11-12H,1-5H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIZCAPLERLENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1O)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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